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Compound of Interest

4-(bromomethyl)-1-methyl-1H-
Compound Name:
pyrazole
CAS No.: 762237-02-5
Cat. No.: B1386034
. J

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen
atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic
properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a
wide range of disease areas, including oncology, inflammation, and infectious diseases.[1] The
pyrazole ring is a privileged structure, meaning it is capable of binding to multiple biological
targets with high affinity. This has led to its incorporation into numerous FDA-approved drugs.

[1]

4-(bromomethyl)-1-methyl-1H-pyrazole emerges as a particularly valuable, functionalized
intermediate for synthetic chemists. It combines the desirable pyrazole core with a reactive
bromomethyl group. This "handle" allows for the strategic introduction of the 1-methyl-1H-
pyrazole-4-yl)methyl moiety into larger, more complex molecules through nucleophilic
substitution reactions. This capability is crucial for the systematic exploration of structure-
activity relationships (SAR) during the lead optimization phase of drug discovery, making it a
building block of high strategic importance.

Physicochemical and Computed Properties

The fundamental properties of 4-(bromomethyl)-1-methyl-1H-pyrazole are critical for its use
in experimental design, including reaction stoichiometry, solvent selection, and analytical
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characterization. The following data has been consolidated from the PubChem database (CID
43141470).[2]

Property Value Source
Molecular Formula CsH7BrN2 PubChem|[2]
Molecular Weight 175.03 g/mol PubChem|[2]

4-(bromomethyl)-1-
IUPAC Name PubChem[2]
methylpyrazole

Monoisotopic Mass 173.97926 Da PubChem][2]

SMILES CN1C=C(C=N1)CBr PubChem[2]

UCHGFGJQIXNDFE-
InChl Key PubChem|[2]
UHFFFAOYSA-N

XLogP3-AA (Lipophilicity) 0.8 PubChem[2]
Hydrogen Bond Donor Count 0 PubChem][2]
Hydrogen Bond Acceptor

1 PubChem|[2]
Count
Rotatable Bond Count 1 PubChem|[2]

Synthesis Pathway and Experimental Protocol

While specific peer-reviewed synthesis procedures for 4-(bromomethyl)-1-methyl-1H-
pyrazole are not widely published, a chemically sound and standard method involves the
bromination of its corresponding alcohol precursor, (1-methyl-1H-pyrazol-4-yl)methanol. This
transformation is a cornerstone of organic synthesis for converting a primary alcohol to a
reactive alkyl bromide.

The most common and effective reagents for this conversion are phosphorus tribromide (PBrs)
or a combination of carbon tetrabromide (CBra) and triphenylphosphine (PPhs), known as the
Appel reaction. The use of PBrs is often preferred for its efficiency and straightforward workup.

Causality of Experimental Choices:
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Reactant: The starting material, (1-methyl-1H-pyrazol-4-yl)methanol, provides the necessary
carbon skeleton and a hydroxyl group that is a good leaving group once protonated or
activated.

Reagent (PBrs): Phosphorus tribromide is a highly effective brominating agent for primary
and secondary alcohols. The phosphorus atom is electrophilic and readily attacked by the
alcohol's oxygen atom.

Solvent (DCM): Dichloromethane (CHzCl2) is chosen as the solvent because it is inert to the
reaction conditions, has a low boiling point for easy removal, and effectively dissolves both
the starting material and the PBrs reagent.

Temperature (0 °C to RT): The reaction is initiated at 0 °C to control the initial exothermic
reaction between the alcohol and PBrs. Allowing the reaction to slowly warm to room
temperature ensures it proceeds to completion without excessive side-product formation.

Workup: The aqueous workup with saturated sodium bicarbonate (NaHCO3) is critical to
guench any unreacted PBrs and neutralize the phosphorous acid and hydrobromic acid
byproducts, preventing them from degrading the desired product.

Detailed Experimental Protocol: Bromination of (1-
methyl-1H-pyrazol-4-yl)methanol

Disclaimer: This protocol is a representative procedure based on established chemical

transformations and should be performed by qualified personnel with appropriate safety

precautions.

Materials:

(1-methyl-1H-pyrazol-4-yl)methanol
Phosphorus tribromide (PBrs)
Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO3) solution
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» Saturated aqueous sodium chloride (brine) solution

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:

e Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane.

e Cooling: Cool the solution to 0 °C using an ice-water bath.

e Reagent Addition: Slowly add phosphorus tribromide (PBrs, ~0.4 eq) dropwise to the stirred
solution via a dropping funnel over 15-20 minutes. Maintain the temperature at O °C during
the addition.

» Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C and slowly
guench by adding saturated aqueous NaHCOs solution until effervescence ceases.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with saturated NaHCOs solution and then with brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude
product.

« Purification: If necessary, purify the crude 4-(bromomethyl)-1-methyl-1H-pyrazole by flash
column chromatography on silica gel.

Synthesis Workflow Diagram
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Reagents & Conditions

(1-methyl-1H-pyrazol-4-yl)methanol
in anhydrous DCM

PBrs (0.4 eq)

Reaction at 0 °C to RT
(Stir for 2-4h)

(Quench with sat. NaHCOs (aq))

Liquid-Liquid Extraction
(DCM/Water)

Dry Organic Layer
(MgSO0a4)

(Concentrate in vacuo)

(Silica Gel)

[Column Chromatograph)j

4-(bromomethyl)-1-methyl-1H-pyrazole

Click to download full resolution via product page

Caption: Synthetic route from an alcohol precursor to the target compound.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1386034?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Applications in Research and Drug Development

The primary utility of 4-(bromomethyl)-1-methyl-1H-pyrazole lies in its function as an
electrophilic building block for introducing a methyl-pyrazole moiety into a target molecule. The
bromomethyl group is an excellent leaving group, making the benzylic-like carbon susceptible
to attack by a wide range of nucleophiles.

Mechanism of Action in Synthesis: In a typical application, a lead compound in a drug
discovery program containing a nucleophilic group (e.g., a phenol, amine, or thiol) can be
reacted with 4-(bromomethyl)-1-methyl-1H-pyrazole. This results in an Sn2 reaction, forming
a new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bond and tethering the pyrazole ring to
the parent molecule.

This strategy is widely employed for:

* SAR Exploration: Rapidly creating a library of analogues where the pyrazole unit is
appended to a core structure to probe for improvements in potency, selectivity, or
pharmacokinetic properties.

e Improving Physicochemical Properties: The N-methylpyrazole group can enhance solubility,
modulate lipophilicity, and introduce a hydrogen bond acceptor, which can be critical for
improving a drug candidate's ADME (absorption, distribution, metabolism, and excretion)
profile.

o Active Site Interactions: The pyrazole ring itself can form key interactions (e.g., hydrogen
bonds, Tt-stacking) with amino acid residues in a biological target's active site, contributing to
binding affinity. The pyrazole scaffold is found in numerous kinase inhibitors and other
targeted therapies.[1]
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Caption: Use as an alkylating agent in medicinal chemistry.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 4-(bromomethyl)-1-methyl-1H-pyrazole is not readily
available in public databases. However, based on the known hazards of structurally similar
compounds, such as other brominated pyrazoles and alkyl bromides, a high degree of caution
is warranted.

Anticipated Hazards: Structurally related compounds are classified with the following GHS
hazard statements:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3][4]

H318/H319: Causes serious eye damage/irritation.[3][4]

H335: May cause respiratory irritation.[3][4]
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Therefore, 4-(bromomethyl)-1-methyl-1H-pyrazole should be handled as a hazardous
substance.

Recommended Handling Procedures:

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab
coat, and chemical safety goggles or a face shield at all times.

e Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of vapors.

» Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the
affected area immediately and thoroughly with water.

 Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled.
Storage:
o Store in a tightly sealed container in a cool, dry, and well-ventilated place.

o Keep away from incompatible materials such as strong oxidizing agents, strong bases, and
amines.[5]

Conclusion

4-(bromomethyl)-1-methyl-1H-pyrazole is a valuable, albeit sparsely documented, chemical
intermediate with significant potential in synthetic and medicinal chemistry. Its utility is derived
from the combination of the pharmacologically relevant pyrazole core and a reactive
bromomethyl handle, which facilitates its incorporation into diverse molecular architectures.
While direct experimental data is limited, this guide provides a robust framework for its use by
detailing its physicochemical properties, outlining a reliable synthesis strategy, discussing its
logical application in drug design, and establishing a necessary safety protocol based on sound
chemical principles and data from analogous compounds. Researchers employing this building
block are well-advised to proceed with the caution and scientific rigor detailed herein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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